molecular formula C12H13Cl2N3O2 B15016536 2-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-2-oxo-N-propylacetamide

2-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-2-oxo-N-propylacetamide

Cat. No.: B15016536
M. Wt: 302.15 g/mol
InChI Key: UEULTMWZYYSYQI-FRKPEAEDSA-N
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Preparation Methods

The synthesis of 1-{N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-PROPYLFORMAMIDE typically involves the reaction of 2,3-dichlorobenzaldehyde with hydrazinecarboxamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires controlled temperature and pH to ensure the formation of the desired product . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-{N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-PROPYLFORMAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

1-{N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-PROPYLFORMAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-PROPYLFORMAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-{N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-PROPYLFORMAMIDE can be compared with similar compounds such as:

Properties

Molecular Formula

C12H13Cl2N3O2

Molecular Weight

302.15 g/mol

IUPAC Name

N'-[(E)-(2,3-dichlorophenyl)methylideneamino]-N-propyloxamide

InChI

InChI=1S/C12H13Cl2N3O2/c1-2-6-15-11(18)12(19)17-16-7-8-4-3-5-9(13)10(8)14/h3-5,7H,2,6H2,1H3,(H,15,18)(H,17,19)/b16-7+

InChI Key

UEULTMWZYYSYQI-FRKPEAEDSA-N

Isomeric SMILES

CCCNC(=O)C(=O)N/N=C/C1=C(C(=CC=C1)Cl)Cl

Canonical SMILES

CCCNC(=O)C(=O)NN=CC1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

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